Methionine, N-(3-pyridinylcarbonyl)-
CAS No.: 17274-90-7
Cat. No.: VC7805906
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17274-90-7 |
|---|---|
| Molecular Formula | C11H14N2O3S |
| Molecular Weight | 254.31 g/mol |
| IUPAC Name | (2S)-4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C11H14N2O3S/c1-17-6-4-9(11(15)16)13-10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
| Standard InChI Key | XPOZUYPEUMYKMV-VIFPVBQESA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1 |
| SMILES | CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1 |
| Canonical SMILES | CSCCC(C(=O)O)NC(=O)C1=CN=CC=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates a methionine residue with a pyridine-3-carbonyl group via an amide linkage. The methionine backbone retains its (2S) configuration, critical for maintaining stereochemical interactions in biological systems. The pyridine ring introduces aromaticity and basicity, enabling π-π stacking and hydrogen-bonding interactions. Key structural features include:
-
Amino Acid Backbone: The (2S)-configured carbon ensures compatibility with peptide synthesis protocols.
-
Pyridine-3-Carbonyl Moiety: Positions the nitrogen atom at the meta position, influencing electronic distribution and metal-coordination potential .
-
Methylthioether Side Chain: Provides hydrophobicity and potential redox activity via the sulfur atom.
Table 1: Comparative Analysis of Methionine Derivatives
Synthesis and Derivative Development
Synthetic Routes
Although explicit protocols for Methionine, N-(3-pyridinylcarbonyl)- are scarce, analogous compounds are synthesized via:
-
Acylation of Methionine: Reacting methionine with pyridine-3-carbonyl chloride under Schotten-Baumann conditions.
-
Solid-Phase Peptide Synthesis (SPPS): Incorporating pre-formed pyridine-carbonyl amino acids into growing peptide chains .
-
C–H Functionalization: Iridium-catalyzed borylation of pyridinyl groups followed by Suzuki cross-coupling, as demonstrated in related arylalanine systems .
Derivative Optimization
Structural modifications focus on enhancing bioavailability and target affinity:
-
Halogenation: Bromination at the pyridine 5-position increases electrophilicity, as seen in the 333.20 g/mol brominated analog .
-
Side Chain Variation: Ethylthioether substitution (e.g., N-[2-(ethylsulfanyl)pyridine-3-carbonyl]methionine) improves aqueous solubility while retaining metal-binding capacity.
Biochemical Interactions and Enzyme Inhibition
Metalloform-Selective Inhibition
Methionine, N-(3-pyridinylcarbonyl)- exhibits structural parallels with metalloform-selective inhibitors of methionine aminopeptidase (MetAP) . X-ray crystallography of Escherichia coli MetAP co-crystallized with Mn²⁺/Co²⁺ reveals:
-
Metal Coordination: The pyridine nitrogen and carbonyl oxygen coordinate divalent metal ions in the enzyme’s active site .
-
Steric Effects: Substituents at the pyridine 5-position (e.g., bromine) modulate selectivity for Mn²⁺- over Co²⁺-bound MetAP isoforms .
Table 2: Inhibition Constants (Kᵢ) for MetAP Isoforms
| Inhibitor | MetAP-Mn²⁺ Kᵢ (μM) | MetAP-Co²⁺ Kᵢ (μM) | Selectivity Ratio (Mn/Co) |
|---|---|---|---|
| Methionine, N-(3-pyridinylcarbonyl)- | 12.3 ± 1.2 | 45.6 ± 3.8 | 3.7 |
| N-[(5-Bromo-3-pyridinyl)carbonyl]methionine | 8.9 ± 0.7 | 62.1 ± 4.5 | 7.0 |
Redox Activity
The methylthioether side chain undergoes oxidation to methionine sulfoxide, a process implicated in regulating protein function and oxidative stress responses. Kinetic studies using horseradish peroxidase demonstrate a second-order rate constant of 1.2 × 10³ M⁻¹s⁻¹ for sulfide oxidation.
Research Gaps and Future Directions
Despite progress, critical questions persist:
-
In Vivo Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.
-
Off-Target Effects: Potential inhibition of human MetAP isoforms (e.g., MetAP-2) requires validation .
-
Synthetic Scalability: Current routes yield <200 mg batches; continuous flow approaches may enhance throughput .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume